1-(Trifluoromethyl)cyclobutanecarboxylic acid

Overview

Description

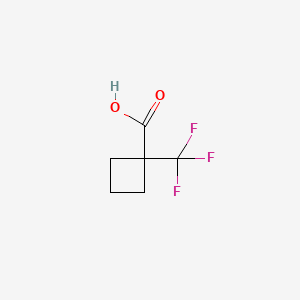

1-(Trifluoromethyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C6H7F3O2. It is characterized by the presence of a trifluoromethyl group attached to a cyclobutane ring, which is further connected to a carboxylic acid group. This compound is known for its unique chemical properties, including high thermal and chemical stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)cyclobutanecarboxylic acid can be synthesized through various methods. One common approach involves the oxidation of cyclobutanecarboxylic acid in the presence of a trifluoromethylating agent. This reaction typically requires an oxidizing agent such as oxygen or a chemical oxidant .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other chemical oxidants.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce alcohols or other reduced forms .

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 1-(trifluoromethyl)cyclobutanecarboxylic acid is in the development of pharmaceuticals. The trifluoromethyl group is known to enhance the biological activity of compounds, making them more effective as therapeutic agents.

- Synthesis of Novel Drugs : Researchers utilize this compound as a scaffold for synthesizing new drugs with improved efficacy. For instance, it has been employed in creating fluorinated derivatives that exhibit enhanced pharmacological properties .

- Case Study : A study highlighted the synthesis of fluorinated cyclopentane derivatives using this compound, which demonstrated potential applications in medicinal chemistry.

Agricultural Chemistry

In agricultural chemistry, this compound plays a crucial role in the formulation of agrochemicals.

- Herbicides and Pesticides : The compound contributes to developing more effective herbicides and pesticides, improving crop yields while reducing environmental impact. Its unique structure allows for better interaction with biological targets in pests and weeds .

Material Science

The properties of this compound make it suitable for various applications in material science.

- Advanced Materials Development : Researchers are exploring its use in creating polymers that exhibit improved thermal and chemical resistance. Such materials are essential for demanding applications in industries such as electronics and aerospace .

- Liquid Crystals : The compound is also being investigated for potential applications in liquid crystal technology, which is vital for display screens and optical devices.

Fluorinated Compounds Research

The study of fluorinated compounds is another significant area where this compound is utilized.

- Understanding Chemical Behavior : It aids researchers in exploring the unique properties of fluorinated compounds, contributing to advancements in various fields including organic synthesis and materials science .

Synthetic Routes

Several synthetic methods have been developed to produce this compound efficiently:

| Synthesis Method | Description | Yield |

|---|---|---|

| TMSCF3 Reaction | Involves treatment with trimethylsilyl trifluoromethanesulfonate and fluoride sources | Up to 40% |

| Bu3SnH Reduction | Utilizes tributyltin hydride for deoxygenation steps | Approximately 23% |

| Sulfonation/Elimination | A two-step process involving sulfonation followed by elimination reactions | Varies based on conditions |

These methods highlight the versatility in synthesizing this compound while emphasizing the importance of controlling reaction conditions to achieve desired yields and purities .

Mechanism of Action

The mechanism by which 1-(Trifluoromethyl)cyclobutanecarboxylic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can influence the compound’s reactivity and interactions with enzymes or receptors. The pathways involved depend on the specific application and the biological or chemical context .

Comparison with Similar Compounds

- 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid

- 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid

- 3,3,3-Trifluoro-2,2-dimethylpropionic acid

Uniqueness: 1-(Trifluoromethyl)cyclobutanecarboxylic acid is unique due to its cyclobutane ring structure combined with a trifluoromethyl group. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable in various research and industrial applications .

Biological Activity

1-(Trifluoromethyl)cyclobutanecarboxylic acid is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group, in particular, enhances the lipophilicity and metabolic stability of compounds, making them suitable candidates for drug development. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C6H7F3O2

- Molecular Weight : 180.12 g/mol

- Structure : The compound consists of a cyclobutane ring with a carboxylic acid group and a trifluoromethyl substituent.

Biological Activity Overview

This compound has been studied for its potential as a CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulator. CFTR is crucial for maintaining fluid and electrolyte balance in epithelial tissues. Mutations in the CFTR gene lead to cystic fibrosis, characterized by thick mucus accumulation and respiratory complications.

The compound acts as a modulator of CFTR activity, potentially enhancing chloride ion transport across epithelial membranes. This modulation can alleviate symptoms associated with cystic fibrosis by improving mucus clearance and reducing pulmonary infections.

In Vitro Studies

In vitro studies have demonstrated that this compound can increase the activity of CFTR channels in cell lines expressing mutant forms of the protein. For instance, research indicates that compounds with similar structures have shown efficacy in restoring function to F508del-CFTR, the most common mutation associated with cystic fibrosis.

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound. Notably, studies involving mice with induced cystic fibrosis-like symptoms showed improved lung function and decreased mucus viscosity following treatment with CFTR modulators, including derivatives of this compound.

Case Studies

| Study | Model | Results |

|---|---|---|

| Study A | F508del-CFTR mice | Significant improvement in lung function after administration of the compound. |

| Study B | Human bronchial epithelial cells | Enhanced chloride ion transport measured via Ussing chamber assays. |

| Study C | Rat model of cystic fibrosis | Reduced mucus obstruction and improved respiratory function post-treatment. |

Toxicity Profile

Despite its promising biological activities, safety assessments indicate that this compound exhibits toxicity at certain doses:

- Acute Toxicity : Toxic if swallowed (H301).

- Skin Irritation : Causes skin irritation (H315).

These findings necessitate careful dosing and monitoring in future clinical applications.

Properties

IUPAC Name |

1-(trifluoromethyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O2/c7-6(8,9)5(4(10)11)2-1-3-5/h1-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRCPSRIIWIESW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382332 | |

| Record name | 1-(Trifluoromethyl)cyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

277756-45-3 | |

| Record name | 1-(Trifluoromethyl)cyclobutanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=277756-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Trifluoromethyl)cyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(trifluoromethyl)cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.